molecular formula C12H11NO3 B214949 1,2-diacetyl-2H-indol-3-one

1,2-diacetyl-2H-indol-3-one

Katalognummer B214949
Molekulargewicht: 217.22 g/mol
InChI-Schlüssel: OWVJOPOZUCWLST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-diacetyl-2H-indol-3-one (DAI) is a chemical compound that belongs to the indole family. It is a yellow crystalline solid that is commonly used in scientific research due to its unique properties. DAI is synthesized through a multistep process and has a wide range of applications in various fields of research, including biochemistry, medicinal chemistry, and pharmacology.

Wissenschaftliche Forschungsanwendungen

1,2-diacetyl-2H-indol-3-one has a wide range of applications in various fields of scientific research. It is commonly used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological samples. 1,2-diacetyl-2H-indol-3-one can also be used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, 1,2-diacetyl-2H-indol-3-one has been found to exhibit antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.

Wirkmechanismus

The mechanism of action of 1,2-diacetyl-2H-indol-3-one is not fully understood, but it is believed to involve the formation of a complex with metal ions, which results in the production of reactive oxygen species (ROS). The ROS can then damage cellular components, leading to cell death. 1,2-diacetyl-2H-indol-3-one has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
1,2-diacetyl-2H-indol-3-one has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and modulate the activity of certain enzymes. 1,2-diacetyl-2H-indol-3-one has also been found to have antioxidant properties, which can protect cells from oxidative damage.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 1,2-diacetyl-2H-indol-3-one in lab experiments is its fluorescent properties, which make it a useful probe for the detection of metal ions in biological samples. 1,2-diacetyl-2H-indol-3-one is also relatively easy to synthesize and purify, making it readily available for use in research. However, one of the limitations of using 1,2-diacetyl-2H-indol-3-one is its potential toxicity, which can limit its use in certain applications. Additionally, 1,2-diacetyl-2H-indol-3-one is not very water-soluble, which can make it difficult to work with in aqueous environments.

Zukünftige Richtungen

There are several future directions for the research and development of 1,2-diacetyl-2H-indol-3-one. One area of interest is the development of new fluorescent probes based on the structure of 1,2-diacetyl-2H-indol-3-one. These probes could be used for the detection of other metal ions or for imaging cellular processes. Another area of interest is the development of new antimicrobial agents based on the structure of 1,2-diacetyl-2H-indol-3-one. These agents could be used to combat antibiotic-resistant bacteria and fungi. Additionally, further studies are needed to fully understand the mechanism of action of 1,2-diacetyl-2H-indol-3-one and its potential applications in cancer therapy and other areas of medicine.
Conclusion
In conclusion, 1,2-diacetyl-2H-indol-3-one (1,2-diacetyl-2H-indol-3-one) is a unique chemical compound that has a wide range of applications in scientific research. Its fluorescent properties and antimicrobial activities make it a useful tool for the detection of metal ions and the development of new antibiotics. While there are some limitations to its use, further research into the structure and properties of 1,2-diacetyl-2H-indol-3-one could lead to the development of new and innovative applications in various fields of science.

Synthesemethoden

The synthesis of 1,2-diacetyl-2H-indol-3-one involves a multistep process that starts with the condensation of indole-3-acetaldehyde with acetylacetone. The reaction is catalyzed by an acid catalyst, and the resulting product is then subjected to a series of purification steps to obtain pure 1,2-diacetyl-2H-indol-3-one. The yield of 1,2-diacetyl-2H-indol-3-one can be improved by optimizing the reaction conditions and using high-quality starting materials.

Eigenschaften

Produktname

1,2-diacetyl-2H-indol-3-one

Molekularformel

C12H11NO3

Molekulargewicht

217.22 g/mol

IUPAC-Name

1,2-diacetyl-2H-indol-3-one

InChI

InChI=1S/C12H11NO3/c1-7(14)11-12(16)9-5-3-4-6-10(9)13(11)8(2)15/h3-6,11H,1-2H3

InChI-Schlüssel

OWVJOPOZUCWLST-UHFFFAOYSA-N

SMILES

CC(=O)C1C(=O)C2=CC=CC=C2N1C(=O)C

Kanonische SMILES

CC(=O)C1C(=O)C2=CC=CC=C2N1C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.